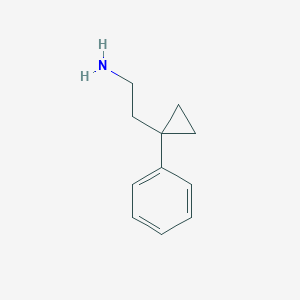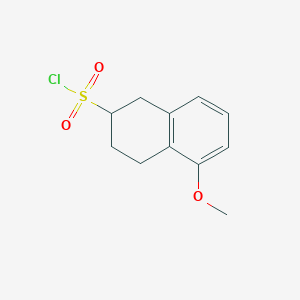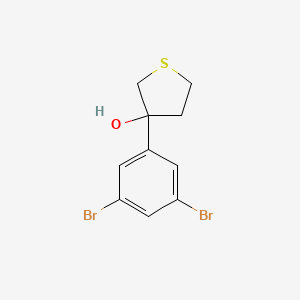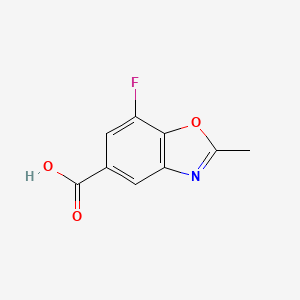
2-(1-Phenylcyclopropyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of cyclopropylamine, where a phenyl group is attached to the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of styrene followed by amination. One common method includes the reaction of styrene with diazomethane to form phenylcyclopropane, which is then subjected to a nucleophilic substitution reaction with ethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropyl ketone, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
2-(1-Phenylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylcyclopropyl)ethan-1-amine involves its interaction with various molecular targets. The phenyl group and cyclopropyl ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Phenylcyclopropyl)ethan-1-amine: A similar compound with a different substitution pattern on the cyclopropyl ring.
Phenylcyclopropane: A simpler compound without the amine group.
Cyclopropylamine: The parent compound without the phenyl group.
Uniqueness
2-(1-Phenylcyclopropyl)ethan-1-amine is unique due to the presence of both the phenyl group and the cyclopropyl ring, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-(1-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 |
Clé InChI |
JOJBLWZUHONAFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)


![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)


![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)

